{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound that features a bromophenoxy group, a phenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the bromophenoxy and pyrazolyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves a coupling reaction between the bromophenoxy intermediate and the pyrazolyl intermediate under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to {4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone include:
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride: A compound with antimicrobial properties.
Benzylamine: A common precursor in organic chemistry.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-[(2-bromophenoxy)methyl]phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-13-11-14(2)22(21-13)19(23)16-9-7-15(8-10-16)12-24-18-6-4-3-5-17(18)20/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPFZPQJBOEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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